molecular formula C5H5NO4 B070699 Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate CAS No. 166899-06-5

Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate

Cat. No. B070699
M. Wt: 143.1 g/mol
InChI Key: SVDHZGNESDZKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, also known as Methyl isoxazole-4-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a versatile building block that can be used to synthesize a wide range of organic compounds.

Mechanism Of Action

The mechanism of action of Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate is not well understood. However, it is believed to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. PDE-4 is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is a second messenger involved in various cellular processes.

Biochemical And Physiological Effects

Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily modified to produce a wide range of derivatives. Additionally, it has a high purity and stability, which makes it ideal for use in various experiments. However, there are some limitations to its use. Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate can be toxic at high concentrations, and it can also be difficult to dissolve in certain solvents.

Future Directions

Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate has several potential future directions for scientific research. One of the most promising areas of research is the development of new drugs based on Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate. Additionally, it has potential applications in the development of new materials, such as polymers and coatings. Furthermore, it has potential applications in the field of agriculture, such as the development of new herbicides and insecticides.

Synthesis Methods

The synthesis of Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate can be achieved through a multistep reaction process. The first step involves the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride to form ethyl 2-hydroxyiminoacetate. The second step involves the reaction of ethyl 2-hydroxyiminoacetate with sodium methoxide to form Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate. The overall reaction can be represented as follows:

Scientific Research Applications

Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate has been widely used in scientific research due to its potential applications in various fields. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate has been used in the development of various drugs, including anti-cancer, anti-inflammatory, and anti-bacterial agents. Additionally, it has been used in the development of agrochemicals, such as herbicides and insecticides.

properties

CAS RN

166899-06-5

Product Name

Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate

Molecular Formula

C5H5NO4

Molecular Weight

143.1 g/mol

IUPAC Name

methyl 5-oxo-2H-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C5H5NO4/c1-9-4(7)3-2-6-10-5(3)8/h2,6H,1H3

InChI Key

SVDHZGNESDZKQI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNOC1=O

Canonical SMILES

COC(=O)C1=CNOC1=O

synonyms

4-Isoxazolecarboxylicacid,2,5-dihydro-5-oxo-,methylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.